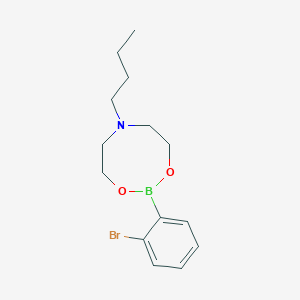

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVCXQNTXWSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584924 | |

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257641-07-8 | |

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257641-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane molecular weight

An In-Depth Technical Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane: A Versatile Boronic Acid Progenitor in Synthetic and Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, chemists, and drug development professionals. This compound is a stable, crystalline surrogate for the often-unstable 2-bromophenylboronic acid, facilitating its storage, handling, and application in complex organic synthesis. With a molecular weight of 326.041 g/mol and the CAS number 1257641-07-8, it serves as a critical intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its structure uniquely combines the reactivity of the bromophenyl moiety with the stability conferred by the N-butyl-diethanolamine protecting group, making it an invaluable tool in the synthesis of novel pharmaceutical agents and complex organic molecules.

The Strategic Role of Boron in Modern Drug Discovery

The incorporation of boron into organic molecules has become a cornerstone of modern medicinal chemistry.[4][5] Boronic acids and their derivatives possess a unique electronic structure, with an empty p-orbital on the boron atom that allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in the active sites of serine proteases. This property has been masterfully exploited in the development of potent enzyme inhibitors.[6]

The most prominent examples include Bortezomib (Velcade®) and Ixazomib (Ninlaro®), two FDA-approved drugs for the treatment of multiple myeloma that function by inhibiting the proteasome.[4][6] Despite their utility, many simple boronic acids suffer from poor stability, readily undergoing dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.

To overcome this challenge, protective chemistries have been developed. Dioxazaborocanes, formed by the condensation of a boronic acid with a substituted diethanolamine, represent a highly effective strategy.[7] The intramolecular dative bond between the nitrogen and boron atoms saturates the boron's Lewis acidity, resulting in a stable, crystalline, and easily handled solid that can release the active boronic acid in situ when required for a reaction. This compound is a prime example of this enabling technology.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1257641-07-8 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁BBrNO₂ | [3][8] |

| Molecular Weight | 326.041 g/mol | [3] |

| Monoisotopic Mass | 325.08487 Da | [8] |

| Melting Point | 92-97 °C | [3] |

| InChI Key | OLNVCXQNTXWSKY-UHFFFAOYSA-N | [3][8] |

| Canonical SMILES | B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br | [8] |

The Dioxazaborocane Moiety: A Self-Validating Protective System

The efficacy of this compound lies in the clever design of the 1,3,6,2-dioxazaborocane ring system. The N-butyl diethanolamine backbone forms a bicyclic structure around the boron atom, creating a stable tetracoordinate boron center through an intramolecular N→B dative bond.[7] This structural feature is the primary reason for the compound's enhanced stability compared to its parent boronic acid, (2-bromophenyl)boronic acid.[9]

This protection is not merely passive; it is a dynamic equilibrium. In the presence of water or under specific reaction conditions (e.g., in Suzuki coupling), the N→B bond can dissociate, revealing the trivalent boronic acid necessary for transmetalation in the catalytic cycle. This reversible protection mechanism ensures the boronic acid is generated only when needed, minimizing degradation.

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding condensation reaction, making it an accessible reagent for most chemistry laboratories.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the two primary starting materials required for its synthesis. This approach simplifies the planning of the synthesis by breaking down the target molecule into commercially available or easily prepared precursors.

Experimental Protocol: Synthesis

This protocol describes a standard procedure for the condensation reaction. The causality behind this choice is efficiency and purity; the reaction typically proceeds to completion, and the product can often be isolated by simple filtration after precipitation or crystallization, minimizing the need for complex purification.

Objective: To synthesize this compound from (2-bromophenyl)boronic acid and N-butyldiethanolamine.

Materials:

-

(2-Bromophenyl)boronic acid (1.0 eq)

-

N-Butyldiethanolamine (1.05 eq)

-

Toluene or Heptane (as solvent)

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Charge the Flask: To a 250 mL round-bottom flask, add (2-bromophenyl)boronic acid (e.g., 20.1 g, 100 mmol).

-

Add Amine and Solvent: Add N-butyldiethanolamine (e.g., 16.9 g, 105 mmol) and toluene (100 mL). The slight excess of the amine ensures the complete consumption of the limiting boronic acid.

-

Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The purpose of the Dean-Stark trap is to azeotropically remove the water formed during the condensation, driving the reaction to completion according to Le Châtelier's principle.

-

Monitor Reaction: Continue refluxing for 2-4 hours, or until no more water is collected in the Dean-Stark trap (theoretical water for 100 mmol scale is 1.8 mL).

-

Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo. The product will typically precipitate as a white or off-white solid. If necessary, add an anti-solvent like heptane to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold heptane to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to a constant weight. The expected yield is typically >90%.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point (92-97 °C) serves as a quick and reliable check for purity.[3]

Applications in Cross-Coupling Chemistry

The primary utility of this reagent is as a robust coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for C-C bond formation, while the protected boronic acid waits to be revealed for a subsequent transformation or remains as a stable functional group.

Prototypical Suzuki-Miyaura Reaction Workflow

The use of this compound in a Suzuki coupling follows a well-defined workflow. The process is designed to be efficient, allowing for the controlled formation of a biaryl bond, a common motif in pharmaceutical compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 eq)

-

Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)

-

Pd(PPh₃)₄ (Palladium Catalyst, 0.02-0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Schlenk flask or reaction vial

Procedure:

-

Inert Atmosphere: Charge a Schlenk flask with the aryl halide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.0 eq). The base is crucial as it facilitates the formation of the boronate species required for transmetalation.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Add Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.

-

Heating: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a chemical reagent, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Precautionary Statements:

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored locked up.[3]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[3]

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis and medicinal chemistry. Its superior stability and ease of handling address the inherent challenges of working with free boronic acids, while its bifunctional nature—a stable boronic acid surrogate and a reactive aryl bromide—provides chemists with a powerful building block for constructing complex molecular architectures. For researchers in drug discovery, this compound offers a reliable and efficient route to novel biaryl structures and other key intermediates, accelerating the development of next-generation therapeutics.

References

-

CAS Standard Information Network. 1008106-85-1_2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborolane. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]

-

ResearchGate. 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][10]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubChem. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]

-

PubChem. (2-Bromophenyl)boronic acid. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

National Institutes of Health (NIH). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]

-

ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

National Institutes of Health (NIH). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 1257641-07-8|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C14H21BBrNO2) [pubchemlite.lcsb.uni.lu]

- 9. (2-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2773294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane: Structure, Synthesis, and Application in Cross-Coupling Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a highly stable and versatile organoboron compound. Boronic acids are foundational reagents in modern organic synthesis, yet their inherent instability presents significant challenges in handling, storage, and stoichiometric accuracy. This document elucidates how the unique dioxazaborocane structure, formed by the condensation of 2-bromophenylboronic acid with N-butyldiethanolamine, overcomes these limitations. The core of this stability lies in the formation of an intramolecular dative bond between the nitrogen and boron atoms, resulting in a tetracoordinate boron center. We will explore the synthesis, structural characteristics, and, most critically, the application of this compound as a robust and reliable precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are provided for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic building block.

Introduction: The Rise of Protected Boronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, with the Suzuki-Miyaura reaction standing as a pillar in both academic and industrial chemistry.[1][2] Central to this reaction is the organoboron reagent, typically a boronic acid.

2.1 The Challenge of Boronic Acid Instability Despite their utility, boronic acids [RB(OH)₂] are often plagued by stability issues. They are susceptible to dehydration, leading to the formation of cyclic boroxine anhydrides, and can undergo protodeboronation under various conditions. This instability complicates purification, accurate weighing, and long-term storage, potentially leading to inconsistent reaction outcomes.

2.2 Dioxazaborocanes as a Solution: The Role of the N→B Dative Bond To address these challenges, various protecting group strategies have been developed. Among the most effective are N-acyliminodiacetic acid (MIDA) esters and their analogues, such as the N-alkyldiethanolamine adducts, which form dioxazaborocane structures.[3] The defining feature of this compound is the intramolecular coordination of the tertiary amine nitrogen to the boron atom. This N→B dative bond saturates the Lewis acidic boron center, forcing it into a more stable, tetracoordinate geometry.[4] This structural feature renders the compound exceptionally stable to air, moisture, and chromatography, making it a reliable, bench-top stable surrogate for the parent boronic acid.[5][6]

Molecular Profile

3.1 Structural Elucidation The structure of this compound is characterized by a bicyclic system containing the boron atom. The 2-bromophenyl group is attached to the boron, making the molecule a valuable bifunctional reagent for sequential cross-coupling strategies.

Caption: Structure of this compound.

3.2 Physicochemical Properties A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1257641-07-8 | [7][8][9] |

| Molecular Formula | C₁₄H₂₁BBrNO₂ | [7][10] |

| Molecular Weight | 326.04 g/mol | [7][9] |

| Monoisotopic Mass | 325.08500 Da | [7][10] |

| Appearance | White to off-white solid (Typical) | N/A |

| InChIKey | OLNVCXQNTXWSKY-UHFFFAOYSA-N | [7][10] |

Synthesis and Purification

The synthesis of dioxazaborocanes is typically a straightforward and high-yielding condensation reaction. The process is designed to be robust and scalable.

4.1 Synthesis Workflow The most common laboratory-scale synthesis involves the direct reaction between 2-bromophenylboronic acid and N-butyldiethanolamine. This approach is efficient as the starting materials are commercially available.

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. 1257641-07-8|this compound|BLD Pharm [bldpharm.com]

- 10. PubChemLite - this compound (C14H21BBrNO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document delves into the strategic selection of precursors, a detailed, step-by-step synthesis protocol, and the critical mechanistic underpinnings of the transformation. The guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this versatile compound.

Introduction: The Significance of this compound

This compound belongs to the class of dioxazaborocanes, which are bicyclic structures featuring a dative bond between a nitrogen and a boron atom. This intramolecular coordination imparts significant stability to the boronic acid moiety, rendering it less prone to protodeboronation and other degradation pathways compared to the free boronic acid.[1][2] The presence of the 2-bromophenyl group makes this compound a highly versatile precursor for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[3][4] The butyl group on the nitrogen atom enhances the solubility of the compound in organic solvents, facilitating its use in various reaction media.

The strategic importance of this molecule lies in its ability to act as a stable, storable, and reliable source of the 2-bromophenylboronic acid functionality. This allows for the controlled and efficient introduction of the 2-bromophenyl motif into complex molecular architectures, a common feature in many biologically active compounds.

Retrosynthetic Analysis and Precursor Selection

The synthesis of this compound is conceptually straightforward, relying on the condensation reaction between two key precursors: 2-bromophenylboronic acid and N-butyldiethanolamine .

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 2-Bromophenylboronic Acid

2-Bromophenylboronic acid is a commercially available reagent. However, for researchers opting for its synthesis, a common and reliable method involves the diazotization of 2-bromoaniline, followed by iodination to form 1-bromo-2-iodobenzene. Subsequent magnesium-iodide exchange and reaction with a borate ester, followed by hydrolysis, yields the desired 2-bromophenylboronic acid.[3]

Synthesis of N-Butyldiethanolamine

N-Butyldiethanolamine is also commercially available. Its synthesis is typically achieved through the N-alkylation of diethanolamine with a suitable butyl halide, such as butyl bromide or butyl iodide.

The Core Synthesis Pathway: Condensation Reaction

The formation of the 1,3,6,2-dioxazaborocane ring system is achieved through a dehydrative condensation reaction between the boronic acid and the diethanolamine derivative. This reaction is generally driven to completion by the removal of water, often through azeotropic distillation.

Sources

discovery of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

An In-depth Technical Guide to the Synthesis, Properties, and Application of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

This guide provides a comprehensive technical overview of this compound, a bifunctional organoboron compound. Its discovery and utility are situated within the broader context of advancements in boronic acid chemistry, specifically the development of stable, storable, and synthetically versatile boronic acid surrogates. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forging carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the practical application of many boronic acids is hampered by their inherent instability.[1] They are often prone to decomposition via processes like protodeboronation or trimerization into boroxines, which can complicate storage, handling, and reaction efficiency.

To overcome these limitations, the field has seen a concerted effort to develop protecting groups that reversibly mask the boronic acid functionality. This led to the innovation of highly stable, crystalline boronate esters that serve as reliable surrogates for their more sensitive counterparts. Among the most successful are N-methyliminodiacetic acid (MIDA) boronates and N-alkyl diethanolamine-derived dioxazaborocanes.[1][2][3] These compounds are not only stable to the benchtop and compatible with silica gel chromatography but also designed to release the active boronic acid under specific, mild conditions, enabling precise control over complex synthetic sequences.[2][4][5]

The Evolution of Stabilized Boronic Esters

The development of the target molecule, this compound, is a direct result of foundational research into boronic acid stabilization. Two key classes of compounds paved the way.

N-Methyliminodiacetic Acid (MIDA) Boronates

Pioneered by the laboratory of Prof. Martin Burke, MIDA boronates represent a landmark achievement in boronic acid chemistry. By complexing a boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from sp² to sp³, effectively "switching off" its reactivity in anhydrous cross-coupling conditions.

Key Advantages of MIDA Boronates:

-

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term storage.[2][4]

-

Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, greatly simplifying purification.[2][5]

-

Controlled Deprotection: The boronic acid can be readily unmasked using mild aqueous basic conditions (e.g., NaHCO₃ or NaOH at room temperature), ensuring its release only when desired.

Dioxazaborocanes: Stabilization via Intramolecular Coordination

An alternative and powerful strategy for stabilization involves the reaction of boronic acids with N-substituted diethanolamines. This forms an eight-membered heterocyclic ring system known as a dioxazaborocane. The key to its stability is the formation of a transannular dative bond between the tertiary amine nitrogen and the boron atom (N→B).[6][7] This intramolecular coordination shields the Lewis acidic boron center, imparting robustness to the molecule.[8][9] The target compound of this guide belongs to this structural class.

The strength of this N→B bond, and thus the overall stability and reactivity, can be tuned by the substituents on both the boron and nitrogen atoms.[7] These diethanolamine complexes (often called DABO or DOAB boronates) are also typically air- and water-stable adducts that can be easily isolated and stored.[6]

Core Topic: this compound

The synthesis of this specific molecule is driven by the strategic goal of creating a bifunctional building block . It combines a masked boronic acid (the dioxazaborocane portion) with a reactive handle for cross-coupling (the 2-bromophenyl group). This design is ideal for Iterative Cross-Coupling (ICC) , a powerful strategy for the systematic and controlled assembly of complex small molecules.[2][3]

Synthesis Protocol

The preparation of this compound is achieved through the direct condensation of its constituent parts: 2-bromophenylboronic acid and N-butyldiethanolamine.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |

| 2-Bromophenylboronic Acid | 200.82 | 24420-36-2 |

| N-Butyldiethanolamine | 161.24 | 102-79-4 |

| Toluene | 92.14 | 108-88-3 |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromophenylboronic acid (1.0 eq) and N-butyldiethanolamine (1.05 eq).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.

-

Dehydrative Condensation: Heat the reaction mixture to reflux. The formation of the dioxazaborocane ring proceeds via the elimination of two molecules of water, which are collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting materials are consumed.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the title compound as a crystalline solid.

Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is employed.

Caption: Workflow for the analytical characterization of the title compound.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the butyl group, the diastereotopic protons of the ethylene bridges (-OCH₂CH₂N-), and the aromatic protons of the 2-bromophenyl ring.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons, the butyl chain carbons, and the carbons of the diethanolamine backbone.

-

¹¹B NMR: A key experiment that will show a signal characteristic of a tetracoordinate boron atom, confirming the presence of the N→B dative bond. This is a significant departure from the signal for a tricoordinate boron in the starting boronic acid.[10]

-

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry will be used to confirm the exact mass and elemental composition (C₁₄H₂₁BBrNO₂), providing definitive proof of the molecular formula.[11]

Predicted Physicochemical Properties:

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₄H₂₁BBrNO₂ | - |

| Molecular Weight | 326.04 g/mol | - |

| Appearance | White to off-white crystalline solid | Analogy to similar DABO/MIDA boronates[3][6] |

| Stability | Bench-stable, resistant to air and moisture | Intramolecular N→B coordination[6][9] |

| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc); Insoluble in hexanes | General property of MIDA/DABO boronates[12] |

Application in Iterative Synthesis

The primary value of this compound lies in its role as a bifunctional building block for the programmed synthesis of complex molecules. The workflow below illustrates a single iterative cross-coupling cycle.

Caption: A representative iterative cross-coupling workflow.

-

Step A: Coupling at the Aryl Bromide: The C-Br bond is selectively reacted in a Suzuki-Miyaura cross-coupling with a boronic acid of choice (R¹-B(OH)₂). The dioxazaborocane protecting group remains completely intact under these anhydrous conditions.

-

Purification: The new, larger dioxazaborocane intermediate is easily purified via standard silica gel chromatography.

-

Step B: Deprotection: The purified intermediate is treated with a mild aqueous base. This hydrolyzes the dioxazaborocane, breaking the B-O and N→B bonds to liberate the free boronic acid in situ.[6]

-

Step C: Coupling at the Boronic Acid: A second, different aryl halide (R²-X) is introduced, and a subsequent Suzuki-Miyaura coupling is performed at the newly revealed boronic acid site.

This cycle can be repeated, allowing for the stepwise and controlled construction of complex molecular architectures from a set of pre-functionalized building blocks. This "Lego-like" approach is transformative for drug discovery, enabling the rapid generation of molecular libraries for biological screening.[4]

Conclusion and Future Outlook

The discovery and synthesis of molecules like this compound are not isolated events but rather logical extensions of a sophisticated strategy to tame the reactivity of boronic acids. By incorporating a stable protecting group and a reactive functional handle into a single molecule, chemists have created a powerful tool for iterative synthesis. This approach simplifies the construction of complex organic molecules, accelerating research in medicinal chemistry and materials science.

Future work in this area will likely focus on expanding the toolbox of such bifunctional building blocks with diverse functionalities and stereochemistries. Furthermore, the dynamic covalent nature of the B-N bond in dioxazaborocanes is being explored for the creation of novel materials with tunable properties, such as self-healing polymers and vitrimers, opening new frontiers beyond traditional organic synthesis.[7][8][9][13]

References

- Lipshutz, B. H., Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.

- Mikhailov, A. A., et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.

- Burke, M. D., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.

- Sigma-Aldrich.

- Kumar, A., et al. Recent advances in the synthesis and reactivity of MIDA boronates.

- Knapp, D. M., Gillis, E. P., Burke, M. D. A Mild Method for Making MIDA Boronates.

- Burke, M. D., et al. Apparatus and Methods for the Automated Synthesis of Small Molecules.

- Li, Z., et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids.

- Various Authors. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.

- Various Authors. Organic Syntheses Procedure. Organic Syntheses.

- BLDpharm. MIDA Boronate: A New Organo-boron Reagent. BLDpharm Website.

- Ballmer, S. G., et al. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab (2015).

- Gillis, E. P., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.

- Various Authors. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

- Various Authors. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation.

-

Various Authors. 2-(6-Bromopyridin-2-yl)-6-methyl-[2][14][15][16]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate.

- Henry, S. S., et al. Isolation of Diethanolamine Boronic Ester Improves Synthesis to AZD5718. Organic Process Research & Development (2023).

- Various Authors. Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. Synthical.

- PubChem. This compound.

- BLDpharm. 1257641-07-8|this compound. BLDpharm Website.

- Yang, Y., et al. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. Journal of the American Chemical Society (2020).

- Vedejs, E., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.

- PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

- BenchChem. 2-Butyl-1,3,6,2-dioxazaborocane. BenchChem Website.

- Sigma-Aldrich. N-Butyldiethanolamine. Sigma-Aldrich Website.

- Various Authors. Contrasting effects of ring size on stability of esters (9/10) and...

- Organic Chemistry Portal.

- Chemicalbook. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione. Chemicalbook Website.

- Berion, F., et al.

- Various Authors. Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.

- BenchChem. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione. BenchChem Website.

- BenchChem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy. BenchChem Website.

- Hernandez-Becerra, J. A., et al. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI (2023).

- Hocek, M., et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc (2010).

- Various Authors. Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

- BLDpharm. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. BLDpharm Website.

- Chemsrc. 6-Butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane. Chemsrc Website.

- MySkinRecipes. 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, 2-Furanboronic acid MIDA ester. MySkinRecipes Website.

Sources

- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. grillolabuc.com [grillolabuc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - this compound (C14H21BBrNO2) [pubchemlite.lcsb.uni.lu]

- 12. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 13. synthical.com [synthical.com]

- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane literature review

An In-depth Technical Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Abstract

This technical guide provides a comprehensive overview of this compound, a stable and versatile boronic acid surrogate. Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the inherent instability and challenging purification of many free boronic acids have driven the development of more robust alternatives. Among these, dioxazaborocanes, formed by the condensation of a boronic acid with an N-substituted diethanolamine, offer significant advantages in terms of benchtop stability, ease of handling, and purification. This guide details the synthesis, characterization, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling for the formation of complex biaryl structures. Experimental protocols, mechanistic insights, and comparative data are provided to aid researchers, scientists, and drug development professionals in the effective utilization of this valuable synthetic intermediate.

Introduction: The Need for Stable Boronic Acid Surrogates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid. While immensely useful, many boronic acids suffer from drawbacks such as instability towards air and moisture, leading to decomposition via protodeboronation or formation of cyclic boroxine anhydrides.[2] These stability issues can complicate stoichiometry, reduce reaction yields, and shorten shelf-life.

To overcome these limitations, various protecting group strategies have been developed, giving rise to more stable boronic acid derivatives like pinacol esters, trifluoroborate salts, and N-methyliminodiacetic acid (MIDA) boronates.[2] Dioxazaborocanes, also known as DABO boronates, represent a highly practical and cost-effective class of these stable surrogates.[3] The formation of an intramolecular dative bond between the nitrogen of the diethanolamine backbone and the boron atom creates a tetracoordinate, sp³-hybridized boron center. This structural feature imparts significant hydrolytic and oxidative stability, allowing these compounds to be handled and stored in air without special precautions.[3][4]

This compound is a prime example of such a reagent. It serves as a stable, crystalline solid that can be conveniently weighed and used in reactions, acting as a slow-release source of the parent 2-bromophenylboronic acid under the basic aqueous conditions of the Suzuki-Miyaura coupling.[3] This guide explores the synthesis and application of this specific and highly useful building block.

Synthesis and Characterization

The preparation of this compound is a straightforward two-stage process, beginning with the synthesis of the parent boronic acid, followed by its condensation with N-butyldiethanolamine.

Synthesis of Precursors

2.1.1. 2-Bromophenylboronic Acid

2-Bromophenylboronic acid is a versatile intermediate in its own right, often used in the synthesis of pharmaceuticals and organic electronics.[5][6][7] A common and reliable laboratory-scale synthesis starts from 2-bromoaniline, proceeding through a diazotization-iodination sequence, followed by a Grignard reaction and borylation.[6][8]

Caption: Synthetic pathway to 2-Bromophenylboronic Acid.

Experimental Protocol: Synthesis of 2-Bromophenylboronic Acid

-

Diazotization and Iodination: 2-Bromoaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then treated with a solution of potassium iodide to yield 1-bromo-2-iodobenzene.[8]

-

Grignard Formation: The 1-bromo-2-iodobenzene is subjected to a halogen-metal exchange with a Grignard reagent such as isopropylmagnesium chloride to form the corresponding arylmagnesium species.[8]

-

Borylation and Hydrolysis: The Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate, at low temperatures (e.g., -20 °C). The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to afford 2-bromophenylboronic acid as a solid product, which can be purified by recrystallization.[5]

2.1.2. N-Butyldiethanolamine

N-Butyldiethanolamine is a commercially available tertiary amine. It can also be synthesized by the reaction of n-butylamine with ethylene oxide. It is a colorless to pale yellow liquid with a mild amine-like odor.[9]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NO₂ | [9] |

| Molecular Weight | 161.24 g/mol | |

| Boiling Point | 273-275 °C | [10] |

| Density | 0.986 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.463 | [10] |

| Table 1: Physical Properties of N-Butyldiethanolamine. |

Synthesis of this compound

The final product is obtained through a simple and efficient condensation reaction that forms the stable dioxazaborocane ring system.[3]

Caption: Formation of the target dioxazaborocane.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-bromophenylboronic acid (1.0 eq) in dichloromethane (DCM) in an open flask at room temperature, add N-butyldiethanolamine (1.0-1.1 eq) dropwise with stirring.

-

Reaction Execution: Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours, driven by the formation of water which evaporates from the open flask. The progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from a solvent system like heptane or an ether/hexane mixture, to yield the product as a white to off-white crystalline solid.[3]

Characterization

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₁₄H₂₁BBrNO₂ |

| Molecular Weight | 326.04 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Aromatic protons (2-bromophenyl group): ~7.2-7.8 ppm. Methylene protons adjacent to oxygen (-O-CH₂-): ~3.8-4.2 ppm. Methylene protons adjacent to nitrogen (-N-CH₂-): ~2.8-3.2 ppm. Butyl group protons: ~0.9-1.6 ppm. |

| ¹³C NMR | Aromatic carbons: ~120-140 ppm. Methylene carbons adjacent to oxygen: ~60-70 ppm. Methylene carbons adjacent to nitrogen: ~50-60 ppm. Butyl group carbons: ~13-35 ppm. |

| ¹¹B NMR | A single, relatively sharp signal in the range of +5 to +15 ppm is expected, characteristic of a tetracoordinate boronate ester.[11][12] This is significantly upfield from the broad signal of the parent boronic acid (~28-33 ppm). |

| Table 2: Predicted Physicochemical and Spectroscopic Properties. |

Chemical Properties and Stability

The defining feature of this compound is its exceptional stability compared to its parent boronic acid and other common boronic esters.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromophenylboronic acid | 244205-40-1 [chemicalbook.com]

- 6. Application research of 2-Bromophenylboronic acid_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromophenylboronic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. N-Butyldiethanolamine | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. researchgate.net [researchgate.net]

Dioxazaborocanes: A Technical Guide to Structure, Reactivity, and Application

Foreword

For decades since their initial description in the 1950s, dioxazaborocanes were relegated to the role of bench-stable intermediates, a convenient means to isolate and purify boronic acids.[1][2] However, a recent renaissance in their study has unveiled a rich and dynamic chemistry, positioning them as versatile building blocks in fields as diverse as polymer science and medicinal chemistry. This guide provides an in-depth exploration of the core features of dioxazaborocane compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, unique structural attributes, and burgeoning applications. We will delve into the causality behind their reactivity and provide practical, field-proven insights into their utilization.

The Dioxazaborocane Core: Structure and Synthesis

Dioxazaborocanes are bicyclic boronic adducts formed through the condensation of a boronic acid with a diethanolamine derivative.[1][3] This seemingly simple transformation gives rise to a remarkably stable yet dynamic structure, the key features of which underpin its diverse applications.

The Defining Feature: The Transannular Dative N→B Bond

The defining characteristic of the dioxazaborocane scaffold is the intramolecular dative bond between the nitrogen of the diethanolamine backbone and the boron atom.[4][5] This interaction results in a tetracoordinate, sp³-hybridized boron center, which imparts significant stability to the molecule compared to its parent boronic acid.[6] The presence and strength of this N→B bond are not static; they are influenced by the electronic and steric nature of the substituents on both the boron and the nitrogen, as well as by external factors like temperature.[4][7]

// Nodes for the structure B [label="B", pos="0,0!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="O", pos="-1,1!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="1,1!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N [label="N", pos="0,-1.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="CH₂", pos="-1.5,0!", shape=plaintext]; C2 [label="CH₂", pos="1.5,0!", shape=plaintext]; C3 [label="CH₂", pos="-0.7,-2.5!", shape=plaintext]; C4 [label="CH₂", pos="0.7,-2.5!", shape=plaintext]; R_B [label="R", pos="0,0.8!", shape=plaintext, fontsize=14, fontcolor="#202124"]; R_N [label="R'", pos="0,-2.3!", shape=plaintext, fontsize=14, fontcolor="#202124"];

// Edges for the bonds B -- O1; B -- O2; O1 -- C1; C1 -- C3; C3 -- N; N -- C4; C4 -- C2; C2 -- O2; B -- R_B [style=invis]; N -- R_N [style=invis];

// Dative bond N -> B [style=dashed, color="#5F6368", arrowhead=normal, label=" Dative Bond"]; } endom Caption: Generalized structure of a dioxazaborocane, highlighting the key dative N→B bond.

Synthesis: A Straightforward Condensation

The synthesis of dioxazaborocanes is typically a robust and high-yielding process, proceeding via the condensation of a boronic acid with a diethanolamine. This reaction can often be performed using environmentally sustainable solvents and allows for facile isolation of the crystalline dioxazaborocane product.[3] The modularity of this synthesis is a key advantage, allowing for the introduction of a wide variety of functional groups at both the boron ("R") and nitrogen ("R'") positions, thereby enabling the fine-tuning of the compound's physical and chemical properties.

Chemical Properties and Reactivity

Historically used as a protecting group for boronic acids, the reactivity of dioxazaborocanes is now being harnessed for a variety of chemical transformations.[2][8]

Stability and Controlled Hydrolysis

The stability of the dioxazaborocane core is highly tunable. The equilibrium between the dioxazaborocane and its constituent boronic acid and diethanolamine is dependent on pH, with the highest stability often observed under physiological conditions when the pKa values of the boronic acid and diethanolamine are closely matched.[3][7] Furthermore, the kinetics of hydrolysis can be controlled over several orders of magnitude by introducing steric hindrance around the boron atom.[7] This tunable stability is a critical feature for applications in controlled release and drug delivery.

| Substituent on Boronic Acid | Substituent on Diethanolamine | Association Constant (M⁻¹) | Hydrolysis Half-life |

| Phenyl | H | ~10² | Minutes |

| 2,6-Dimethylphenyl | H | ~10³ | Hours |

| Phenyl | Methyl | ~10¹ | Seconds |

| Note: This table presents illustrative data to demonstrate trends. Actual values are highly dependent on specific reaction conditions. |

Dynamic Covalent Chemistry

The dative N→B bond in dioxazaborocanes can be reversibly broken, particularly at elevated temperatures.[4] This dynamic covalent nature is the foundation for their use in "vitrimers" – a class of polymers that exhibit properties of both thermosets and thermoplastics.[9][10] The thermally-induced dissociation of the N→B bond allows for network rearrangement, enabling materials to be reprocessed and recycled.[4][11]

Applications in Drug Discovery and Development

While boronic acids have made a significant impact in medicine, exemplified by drugs like the proteasome inhibitor bortezomib, the direct application of dioxazaborocanes is an emerging area with considerable potential.[12][13][14]

Prodrug Strategies

The tunable stability of the dioxazaborocane core makes it an excellent candidate for prodrug design. A biologically active boronic acid can be masked as a stable, crystalline dioxazaborocane, potentially improving its pharmacokinetic profile, including oral bioavailability and metabolic stability.[14][15] The dioxazaborocane would then hydrolyze under specific physiological conditions (e.g., the slightly acidic tumor microenvironment) to release the active boronic acid at the target site.

Controlled Release Systems

The ability to control the hydrolysis kinetics of dioxazaborocanes over a wide timescale, from hours to weeks, opens up possibilities for their use in sophisticated drug delivery systems.[7] This "scheduled cleavability" could be engineered into linkers for antibody-drug conjugates or incorporated into implantable devices for sustained, long-term drug release.

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective delivery of boron-10 (¹⁰B) isotopes to tumor cells.[16][17] While current BNCT agents like boronophenylalanine (BPA) have shown clinical efficacy, there is a continuous search for new delivery vehicles with improved tumor selectivity and boron load.[18][19][20] The stability of dioxazaborocanes under physiological conditions, coupled with the potential to attach tumor-targeting moieties, makes them an intriguing, albeit currently exploratory, platform for the development of next-generation BNCT agents.

Experimental Protocols

To ensure the practical application of the concepts discussed, the following section provides standardized protocols for the synthesis and characterization of a representative dioxazaborocane.

Synthesis of Phenyl-Dioxazaborocane

Objective: To synthesize a simple, representative dioxazaborocane from phenylboronic acid and diethanolamine.

Materials:

-

Phenylboronic acid (1.0 eq)

-

Diethanolamine (1.05 eq)

-

Toluene

-

Round-bottom flask with Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add phenylboronic acid (e.g., 1.22 g, 10 mmol) and diethanolamine (e.g., 1.10 g, 10.5 mmol).

-

Add toluene (50 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure phenyl-dioxazaborocane.

Causality: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle. The slight excess of diethanolamine ensures the complete consumption of the more valuable boronic acid.

Spectroscopic Characterization

¹¹B NMR Spectroscopy:

-

Dissolve the synthesized product in a suitable solvent (e.g., CDCl₃).

-

Acquire the ¹¹B NMR spectrum.

-

Expected Result: A single, relatively sharp resonance between δ 5 and 15 ppm is indicative of a tetracoordinate boron center, confirming the formation of the dioxazaborocane structure. This is a significant shift from the broad signal typically observed for tricoordinate boronic acids (δ 25-35 ppm).

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum in the same solvent.

-

Expected Result: The spectrum will show characteristic multiplets for the methylene protons of the diethanolamine backbone, typically in the δ 2.5-4.5 ppm region, in addition to the signals corresponding to the phenyl group. The integration of these signals should correspond to the expected proton ratios.

Conclusion and Future Outlook

Dioxazaborocanes have transitioned from simple chemical curiosities to a class of compounds with significant potential across multiple scientific disciplines. Their unique combination of stability, dynamic covalent character, and synthetic accessibility provides a powerful platform for innovation. In materials science, the development of advanced vitrimers with tailored properties for applications in recyclable composites and self-healing materials will continue to be a major focus. For drug development professionals, the exploration of dioxazaborocanes as prodrugs and components of sophisticated delivery systems offers a promising new avenue to enhance the therapeutic window of boronic acid-based pharmaceuticals. As our understanding of the nuanced structure-property relationships of these fascinating molecules grows, so too will their application in solving complex scientific challenges.

References

-

Dioxazaborocanes: Old Adducts, New Tricks. (2011). ResearchGate. [Link]

-

Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry Blog. [Link]

-

Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(13), 4714-4724. [Link]

-

The synthesis of epoxy-amine-dioxazaborocane (D series) materials via a controlled molecular assembly approach. (n.d.). ResearchGate. [Link]

-

Quinteros-Sedano, A., Le Besnerais, B., Van Zee, N. J., & Nicolaÿ, R. (2025). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. Chemistry of Materials. [Link]

-

Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. (2025). ACS Publications. [Link]

-

Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. (2025). ESPCI Paris. [Link]

-

Synthesis of dioxazaborinanes 104 from β-hydroxylaminoalcohols. (n.d.). ResearchGate. [Link]

-

Zubkevich, S. V., et al. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. Chemistry of Materials. [Link]

-

Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment. (2023). Medical Research Reviews. [Link]

-

Tuning the Stability and Kinetics of Dioxazaborocanes. (2025). PubMed. [Link]

-

Dunmore, Z. (n.d.). Synthesis and spectroscopic analysis of novel conjugated boron molecular sensors for anion detection. University of Lincoln Library Dissertation Showcase. [Link]

-

Mechanism of action of diazaborines. (1998). PubMed. [Link]

-

Zubkevich, S. V., et al. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. ResearchGate. [Link]

-

A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. (2015). ResearchGate. [Link]

-

Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2025). MDPI. [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2018). PMC - PubMed Central. [Link]

-

Dioxazaborocanes: old adducts, new tricks. (2011). PubMed. [Link]

-

Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. (2025). ChemRxiv. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

-

Developing targeted drugs for boron neutron capture therapy to treat refractory cancers. (n.d.). TAE Life Sciences. [Link]

-

Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2025). ResearchGate. [Link]

-

Ito, Y., Aoki, D., & Otsuka, H. (2019). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry. [Link]

-

Boron Chemistry for Medical Applications. (2019). MDPI. [Link]

-

Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer. ResearchGate. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. [Link]

-

Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. (2026). Synthical. [Link]

-

Barthelmes, K., et al. (2025). Cover Feature: Tuning the Stability and Kinetics of Dioxazaborocanes. ResearchGate. [Link]

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). NIH. [Link]

-

Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. (n.d.). TCU Digital Repository. [Link]

-

Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. [Link]

-

Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

-

Spectroscopic characterization and binding interaction of heavy metal onto the surface receptor of the azobenzene: DFT and experimental approach. (2021). OUCI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central. [Link]

Sources

- 1. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Dioxazaborocanes: old adducts, new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M) : Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties [c3m.espci.fr]

- 11. researchgate.net [researchgate.net]

- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taelifesciences.com [taelifesciences.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Strategic Role of the Bromophenyl Group in Dioxazaborocanes: A Technical Guide for Researchers

Foreword: Beyond a Simple Substituent

In the landscape of modern medicinal chemistry and materials science, the dioxazaborocane moiety has emerged as a versatile and highly valuable scaffold. Its unique properties, particularly the dynamic and tunable nature of the dative N→B bond, have opened new avenues for the design of novel therapeutics and advanced materials. Within this framework, the incorporation of a bromophenyl group is not a trivial substitution but a strategic decision that imparts a confluence of advantageous electronic, steric, and functional characteristics. This technical guide provides an in-depth exploration of the multifaceted role of the bromophenyl group in dioxazaborocanes, offering insights for researchers, scientists, and drug development professionals seeking to leverage this powerful combination. We will delve into the fundamental principles governing its influence, provide practical experimental protocols, and explore its applications in cutting-edge research.

The Dioxazaborocane Core: A Platform for Innovation

Dioxazaborocanes, particularly N-methyliminodiacetic acid (MIDA) boronates, are bicyclic structures that effectively protect and stabilize boronic acids.[1] The central feature of this scaffold is the dative bond between the nitrogen and boron atoms, which reversibly sequesters the empty p-orbital of boron, rendering it less reactive.[2] This protection strategy transforms often unstable boronic acids into bench-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3] The true elegance of the dioxazaborocane system lies in its ability to slowly release the free boronic acid under specific, mild conditions, typically aqueous basic solutions. This "slow-release" mechanism is pivotal for controlled and efficient cross-coupling reactions.[1]

The Bromophenyl Group: A Multifunctional Modulator

The introduction of a bromophenyl substituent onto the boron atom of the dioxazaborocane ring is a key design element that significantly influences the molecule's properties and utility. Its role can be dissected into three primary aspects: electronic modulation, steric influence, and its function as a versatile synthetic handle.

Electronic Effects: Enhancing Lewis Acidity and Modulating Reactivity

The bromine atom, being an electron-withdrawing group, exerts a significant inductive effect on the phenyl ring. This electronic pull increases the Lewis acidity of the boron center in the corresponding boronic acid.[4][5] This enhanced acidity has a direct impact on the dioxazaborocane's properties. A more Lewis acidic boron atom will form a stronger dative N→B bond within the dioxazaborocane cage. This can influence the stability of the protected form and the kinetics of the deprotection or "slow-release" process. While a stronger N→B bond implies greater stability, the precise tuning of this bond's strength is crucial for optimizing the release of the boronic acid in catalytic cycles like the Suzuki-Miyaura coupling.

The electron-withdrawing nature of the bromophenyl group can also influence the reactivity of the aryl group itself. When electron-withdrawing substituents are present, aryl C-H groups can become more effective hydrogen bond donors, potentially influencing intermolecular interactions in the solid state and in biological contexts.[6]

Steric Considerations: Impact on Molecular Packing and Interactions

The bromine atom, while not exceptionally large, contributes to the steric bulk of the bromophenyl group. This steric presence can influence the crystal packing of bromophenyl-substituted dioxazaborocanes and their interactions with other molecules, such as enzymes or receptors in a biological setting. The interplay of steric and electronic effects can be subtle but significant in determining the overall behavior and application of these molecules.

A Versatile Synthetic Handle: The Gateway to Molecular Diversity

Perhaps the most significant role of the bromophenyl group is its function as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][7] The carbon-bromine bond provides a reactive site for the oxidative addition of a palladium(0) catalyst, initiating the catalytic cycle. This allows for the facile introduction of a wide array of substituents, including other aryl, heteroaryl, alkyl, and vinyl groups, at the position of the bromine atom. This capability is paramount in the construction of complex molecules and the generation of libraries of compounds for drug discovery and materials science applications. The stability of the dioxazaborocane protecting group under many cross-coupling conditions allows for sequential and site-selective modifications.

Synthesis and Characterization of Bromophenyl Dioxazaborocanes

The most common and stable form of bromophenyl dioxazaborocanes are the N-methyliminodiacetic acid (MIDA) boronates. The synthesis is typically a straightforward condensation reaction.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

This protocol describes a convenient method for the synthesis of 2-(4-bromophenyl)-N-methyliminodiacetic acid boronate.[8]

Materials:

-

4-Bromophenylboronic acid

-

N-Methyliminodiacetic acid (MIDA)

-

Polyethylene glycol-300 (PEG-300)

-

Monowave reaction vial with a stirrer bar

Procedure:

-

In a Monowave reaction vial, dissolve 4-bromophenylboronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq) in PEG-300 (1 mL).

-

Heat the reaction mixture to 160 °C at full power in the Monowave for 10 minutes (a 5-minute temperature ramp followed by a 10-minute hold time).

-

After cooling, the MIDA boronate can be isolated. The work-up is often minimal, which is a significant advantage of this method.

Table 1: Summary of Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | 4-Bromophenylboronic acid, N-Methyliminodiacetic acid |

| Solvent | PEG-300 |

| Temperature | 160 °C |

| Reaction Time | 10 minutes |

| Work-up | Minimal |

Spectroscopic Characterization

The structure of the synthesized bromophenyl dioxazaborocane can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the bromophenyl group and the MIDA ligand. For 2-(4-bromophenyl)-MIDA boronate, the aromatic protons will typically appear as two doublets in the range of δ 7.4-7.6 ppm. The methylene protons of the MIDA ligand will appear as two doublets due to their diastereotopic nature, typically around δ 3.9 and 4.1 ppm, with a characteristic geminal coupling constant. The methyl group on the nitrogen will appear as a singlet around δ 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show the expected signals for the aromatic and MIDA carbons. The carbon attached to boron is often not observed due to quadrupolar relaxation.

-

¹¹B NMR: The ¹¹B NMR chemical shift provides information about the coordination state of the boron atom. For tricoordinate boronic acids, the signal is typically around δ 30 ppm. In the tetracoordinate dioxazaborocane, the signal is shifted upfield, typically to around δ 12 ppm, confirming the formation of the N→B dative bond.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The bromophenyl group on a dioxazaborocane serves as a powerful linchpin for building molecular complexity through the Suzuki-Miyaura reaction. The MIDA-protected boronic acid on another part of the molecule remains inert while the C-Br bond reacts.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-MIDA Boronate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromophenyl MIDA boronate with another boronic acid or ester.

Materials:

-

2-(4-Bromophenyl)-MIDA boronate

-

Arylboronic acid or ester (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-(4-bromophenyl)-MIDA boronate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Role in Drug Discovery and Development

The bromophenyl group is a common motif in many biologically active compounds, and its incorporation into dioxazaborocane-based molecules offers exciting opportunities in drug discovery.

Anticancer and Antimicrobial Potential

Numerous studies have demonstrated the potent anticancer and antimicrobial activities of heterocyclic compounds containing a bromophenyl moiety.[6][9][10] The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, the lipophilicity imparted by the bromophenyl group can affect the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The dioxazaborocane core itself can be designed to mimic the transition state of enzymatic reactions, making these compounds promising enzyme inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[11][12][13]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Bromophenyl dioxazaborocane compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromophenyl dioxazaborocane compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from a dose-response curve.

Caption: Key steps in the MTT assay for assessing cytotoxicity.

Structural Insights from X-ray Crystallography

The dioxazaborocane ring typically adopts a boat-chair conformation. The bromophenyl group would be attached to the boron atom, and its orientation relative to the bicyclic ring system would be influenced by steric and electronic factors. In the solid state, intermolecular interactions such as C-H···π and C-Br···π interactions involving the bromophenyl ring can play a significant role in the crystal packing.[15]

Caption: General workflow for X-ray crystallographic analysis.

Conclusion and Future Perspectives